molecular formula C13H18F3N3 B6247620 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline CAS No. 2411237-96-0

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline

Cat. No. B6247620
CAS RN: 2411237-96-0
M. Wt: 273.3
InChI Key:
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Description

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline, also known as 2-TFPA, is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, and is used as a building block for many complex molecules. It is also used as an intermediate in the synthesis of various compounds.

Scientific Research Applications

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline is widely used in scientific research, particularly in the synthesis of various compounds. It is used as a building block for the synthesis of drugs, agrochemicals, and other organic compounds. Additionally, it is used as a catalyst in organic reactions, as a reagent in organic synthesis, and as an intermediate in the preparation of other compounds.

Mechanism of Action

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline acts as a proton donor and can be used to catalyze organic reactions. It can also act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, it is used as a reagent in organic synthesis, and as an intermediate in the preparation of other compounds.
Biochemical and Physiological Effects
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an effective proton donor, and can be used to catalyze organic reactions. Additionally, it is used as a reagent in organic synthesis, and as an intermediate in the preparation of other compounds.

Advantages and Limitations for Lab Experiments

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized from aniline. Additionally, it is a versatile compound and can be used as a building block for the synthesis of various compounds. However, it has some limitations as well. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is reactive and can react with other compounds in the presence of a base.

Future Directions

There are several potential future directions for research involving 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline. First, more research could be done to determine its biochemical and physiological effects. Additionally, more research could be done to explore its potential applications in drug synthesis and agrochemicals. Finally, research could be done to improve its stability and reduce its reactivity, in order to make it more suitable for use in laboratory experiments.

Synthesis Methods

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline can be synthesized from aniline using a two-step process. First, aniline is reacted with trifluoropropene in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form 2-trifluoropropyl aniline. This reaction is typically carried out at a temperature of 80-100°C. In the second step, the 2-trifluoropropyl aniline is reacted with piperazine in the presence of a base to form 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline. This reaction is typically carried out at a temperature of 60-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline involves the reaction of 4-(1,1,1-trifluoropropan-2-yl)piperazine with aniline in the presence of a suitable catalyst.", "Starting Materials": [ "4-(1,1,1-trifluoropropan-2-yl)piperazine", "Aniline" ], "Reaction": [ "To a stirred solution of 4-(1,1,1-trifluoropropan-2-yl)piperazine in a suitable solvent, add aniline and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the solid product.", "Wash the solid product with a suitable solvent and dry under vacuum to obtain the desired product, 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline." ] }

CAS RN

2411237-96-0

Product Name

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline

Molecular Formula

C13H18F3N3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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